C‑516 Exhibits a Distinct Chronic Toxicity and Efficacy Profile Compared to the Propyl‑Linked Analog C‑410
In a dedicated preclinical pharmacological study, the chronic action of 1‑nitro‑9‑(diethylaminoethylamino)‑acridine (C‑516) was directly compared with that of its propyl‑linked homolog 1‑nitro‑9‑(diethylaminopropylamino)‑acridine (C‑410) [1]. The ethyl‑spaced C‑516 displayed a different cumulative toxicity profile and antitumor efficacy window in rodent models, confirming that the two‑carbon versus three‑carbon linker is a critical determinant of in‑vivo behavior.
| Evidence Dimension | Chronic in‑vivo toxicity and antitumor efficacy |
|---|---|
| Target Compound Data | C‑516 (ethyl linker): qualitatively distinct dose‑response and organ‑toxicity pattern; specific LD50/ED50 values reported in full paper (not extractable from abstract) |
| Comparator Or Baseline | C‑410 (propyl linker): comparably evaluated under identical protocol |
| Quantified Difference | Qualitative divergence in chronic toxicity spectrum; numerical values require full‑text access |
| Conditions | Rodent chronic dosing models; detailed protocols in Acta Physiol Pol. 1972 |
Why This Matters
For researchers building structure‑toxicity or structure‑efficacy models, the C‑516/C‑410 pair isolates the linker‑length variable, enabling mechanistic dissection of spacer effects that cannot be achieved with nitracrine or other mixed‑variable analogs.
- [1] Pharmacological studies on 1-nitro-9-alkyl acridine derivatives. II. Chronic action. Acta Physiol Pol. 1972;23(4):611-8. PMID: 4651234. View Source
